molecular formula C15H14O2S B1449364 Ethyl 2-(8H-Indeno[1,2-c]thiophen-8-yl)acetate CAS No. 1864053-11-1

Ethyl 2-(8H-Indeno[1,2-c]thiophen-8-yl)acetate

Cat. No. B1449364
M. Wt: 258.3 g/mol
InChI Key: DRVWXWRUAQILHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(8H-Indeno[1,2-c]thiophen-8-yl)acetate, also known as EITA, is a compound found in the essential oil of some plant species, including the common garden sage. It is a sesquiterpene lactone, which is a type of natural product found in many plants and is used in a variety of applications. EITA is a colorless liquid with a strong, sweet, and woody aroma. It has been studied for its potential medicinal properties, and its use in the laboratory has been investigated for its potential as a synthetic intermediate in the production of other compounds.

Scientific Research Applications

Ethyl Acetate Production and Process Intensification

Ethyl acetate, a solvent used in various industrial applications, including paints, coatings, and flavors, shares a part of its chemical nomenclature with Ethyl 2-(8H-Indeno[1,2-c]thiophen-8-yl)acetate. Research on ethyl acetate production has explored process intensification techniques, highlighting the advantages of reactive distillation and other methods over traditional processes. These techniques aim at enhancing ethyl acetate's purity, production rate, and economic effectiveness, potentially offering insights into the production efficiencies that could be relevant for related compounds like Ethyl 2-(8H-Indeno[1,2-c]thiophen-8-yl)acetate (Patil & Gnanasundaram, 2020).

Ethyl Carbamate in Foods and Beverages

Another relevant topic is the presence of ethyl carbamate (urethane), a compound found in fermented foods and beverages, which is known for its carcinogenic potential. Although not directly related to Ethyl 2-(8H-Indeno[1,2-c]thiophen-8-yl)acetate, the research on ethyl carbamate underscores the importance of understanding the toxicological profiles and environmental fate of chemicals used in or resulting from food production. This could suggest a parallel interest in assessing the safety and environmental impact of related compounds (Weber & Sharypov, 2009).

Ethylene and Its Precursor in Plant Biology

Research on ethylene and its precursor, 1-aminocyclopropane-1-carboxylic acid (ACC), in plants offers a fascinating insight into the role of simple molecules in complex biological processes. Although ethylene's precursor is different from Ethyl 2-(8H-Indeno[1,2-c]thiophen-8-yl)acetate, the studies on ethylene and ACC demonstrate the potential of chemical compounds to significantly influence plant growth, stress response, and development. Such research could be indicative of the broader scientific interest in exploring how structurally simple chemicals can have profound biological effects, potentially aligning with investigations into the biological applications of Ethyl 2-(8H-Indeno[1,2-c]thiophen-8-yl)acetate (Van de Poel & Van Der Straeten, 2014).

properties

IUPAC Name

ethyl 2-(4H-indeno[2,3-c]thiophen-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2S/c1-2-17-15(16)7-12-10-5-3-4-6-11(10)13-8-18-9-14(12)13/h3-6,8-9,12H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRVWXWRUAQILHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1C2=CC=CC=C2C3=CSC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(8H-Indeno[1,2-c]thiophen-8-yl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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